molecular formula C23H27N5O5 B1445321 H-Ala-Phe-Pro-pNA CAS No. 201732-35-6

H-Ala-Phe-Pro-pNA

Cat. No.: B1445321
CAS No.: 201732-35-6
M. Wt: 453.5 g/mol
InChI Key: VCIGBDVGAFWEAH-YSSFQJQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Phe-Pro-pNA is a useful research compound. Its molecular formula is C23H27N5O5 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

H-Ala-Phe-Pro-pNA plays a crucial role in biochemical reactions as a substrate for various proteolytic enzymes. One of the primary enzymes that interact with this compound is tripeptidyl peptidase. This enzyme cleaves the peptide bond between the proline and p-nitroaniline, releasing p-nitroaniline, which can be measured spectrophotometrically due to its yellow color. The interaction between this compound and tripeptidyl peptidase is specific and allows for the assessment of enzyme activity in various experimental conditions .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In cellular assays, the hydrolysis of this compound by enzymes such as tripeptidyl peptidase can be used to monitor enzyme activity and study the regulation of proteolysis. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of proteolytic enzymes, which are essential for protein turnover and cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with proteolytic enzymes, leading to the cleavage of the peptide bond and the release of p-nitroaniline. This process is facilitated by the binding of this compound to the active site of the enzyme, where specific amino acid residues catalyze the hydrolysis reaction. The release of p-nitroaniline can be quantitatively measured, providing insights into enzyme kinetics and inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored as a powder at -20°C for up to three years, but its stability decreases in solution. It is recommended to store stock solutions at -80°C for up to six months or at -20°C for one month to maintain its activity. Repeated freeze-thaw cycles should be avoided to prevent degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, this compound may effectively serve as a substrate for proteolytic enzymes without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage to balance efficacy and safety in experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis. It interacts with enzymes such as tripeptidyl peptidase, which cleaves the peptide bond and releases p-nitroaniline. This interaction is crucial for studying enzyme kinetics and understanding the regulation of proteolytic pathways. The metabolic flux and levels of metabolites can be influenced by the activity of this compound in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its availability as a substrate for proteolytic enzymes. Understanding the transport and distribution mechanisms is essential for optimizing experimental conditions and interpreting results .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell. This localization is important for ensuring that this compound is available to interact with proteolytic enzymes and participate in biochemical reactions .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O5/c1-15(24)21(29)26-19(14-16-6-3-2-4-7-16)23(31)27-13-5-8-20(27)22(30)25-17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIGBDVGAFWEAH-YSSFQJQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of H-Ala-Phe-Pro-pNA in studying Porphyromonas gingivalis?

A1: this compound serves as a substrate for the enzyme prolyl tripeptidyl peptidase (PTP) produced by Porphyromonas gingivalis []. Researchers can analyze the breakdown of this compound by PTP to determine the enzyme's activity levels and characterize its properties. This information is valuable for understanding the pathogenesis of P. gingivalis, a bacterium implicated in periodontal disease.

Q2: The research mentions PTP is a "serine enzyme." How does this relate to this compound?

A2: The classification of PTP as a "serine enzyme" means it utilizes a serine amino acid residue within its active site to facilitate the breakdown of substrates like this compound. The researchers confirmed this by demonstrating that PTP activity was inhibited by compounds known to target serine enzymes, such as Pefabloc SC, diisopropyl fluorophosphate, and 3,4–dichloroisocoumarin []. This knowledge can be used to design more specific inhibitors that could potentially target PTP activity in P. gingivalis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.